An In-depth Technical Guide to Ethyl 3-(1-oxo-2-phenylethyl)benzoate (CAS 898776-58-4)
An In-depth Technical Guide to Ethyl 3-(1-oxo-2-phenylethyl)benzoate (CAS 898776-58-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 3-(1-oxo-2-phenylethyl)benzoate, a molecule of interest in synthetic and medicinal chemistry. Due to the limited publicly available data on this specific compound, this document synthesizes information from related chemical structures and established reaction mechanisms to offer a robust predictive analysis of its properties, synthesis, and potential applications. This approach is designed to empower researchers with a foundational understanding and a strategic framework for future investigation.
Molecular Overview and Physicochemical Properties
Ethyl 3-(1-oxo-2-phenylethyl)benzoate, also known by its IUPAC name ethyl 3-(2-phenylacetyl)benzoate, is a diaryl ketone derivative. Its structure features a central ketone linking a phenyl group to a benzoate group at the meta position. This arrangement of aromatic rings and carbonyl groups suggests potential for a range of chemical reactions and biological interactions.
Table 1: Physicochemical Properties of Ethyl 3-(1-oxo-2-phenylethyl)benzoate
| Property | Value | Source |
| CAS Number | 898776-58-4 | Supplier Data |
| Molecular Formula | C₁₇H₁₆O₃ | Supplier Data |
| Molecular Weight | 268.31 g/mol | Supplier Data |
| Density | 1.136 g/cm³ | Supplier Data |
| Appearance | Estimated to be a solid at room temperature | Inferred from similar diaryl ketones[1] |
| Melting Point | Not available; likely above room temperature | - |
| Boiling Point | Not available; estimated to be high due to molecular weight | - |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone) and insoluble in water | Inferred from structural analysis[2] |
Proposed Synthesis Pathway: A Rational Approach
The core of this strategy is the electrophilic aromatic substitution where an acyl group is introduced into an aromatic ring. In this case, we propose the acylation of ethyl benzoate with phenylacetyl chloride.
Diagram 1: Proposed Synthesis Workflow for Ethyl 3-(1-oxo-2-phenylethyl)benzoate
Caption: Proposed synthetic workflow for Ethyl 3-(1-oxo-2-phenylethyl)benzoate via Friedel-Crafts acylation.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a predictive model and should be optimized and validated in a laboratory setting.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a suitable anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). Cool the suspension to 0 °C in an ice bath.
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Causality: The use of anhydrous conditions is critical as Lewis acids like AlCl₃ react vigorously with water, which would deactivate the catalyst. A non-polar, aprotic solvent is chosen to dissolve the reactants without interfering with the reaction. Cooling the reaction mixture helps to control the exothermic nature of the Friedel-Crafts reaction and minimize side reactions.
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Formation of the Acylium Ion: To the cooled suspension, slowly add phenylacetyl chloride (1.0 equivalent) dropwise via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.
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Causality: The AlCl₃ coordinates with the chlorine atom of the phenylacetyl chloride, leading to the formation of a highly electrophilic acylium ion. This ion is the key reactive species that will attack the aromatic ring of ethyl benzoate.
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Acylation: Add ethyl benzoate (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Causality: The electron-rich π-system of the ethyl benzoate ring acts as a nucleophile, attacking the acylium ion. The ester group of ethyl benzoate is a meta-director, hence the acylation is expected to occur predominantly at the 3-position. The carboxyl group of benzoic acid itself is strongly deactivating towards electrophilic substitution; however, using ethyl benzoate as the substrate is more feasible.[5]
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Work-up and Extraction: Carefully quench the reaction by pouring it over crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
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Causality: The acidic work-up protonates the intermediate and breaks down the catalyst complex. The subsequent extractions and washes remove inorganic salts and unreacted acid, isolating the crude product in the organic phase.
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Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Ethyl 3-(1-oxo-2-phenylethyl)benzoate.
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Causality: Column chromatography separates the desired product from any unreacted starting materials and potential side products (such as the ortho and para isomers) based on polarity.
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Potential Applications and Future Research Directions
The diaryl ketone motif is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds. The structural features of Ethyl 3-(1-oxo-2-phenylethyl)benzoate suggest several promising avenues for research and application.
Diagram 2: Structure-Activity Relationship and Potential Applications
Caption: Interplay of structural features and predicted applications of Ethyl 3-(1-oxo-2-phenylethyl)benzoate.
Medicinal Chemistry and Drug Discovery
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Antimicrobial Agents: Benzoyl benzoic acid derivatives have shown promise as inhibitors of bacterial RNA polymerase, a key enzyme for bacterial survival.[6] The diaryl ketone core of the target molecule could mimic the binding of natural substrates, making it a candidate for development into a novel antibiotic.
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Anti-inflammatory and Antioxidant Properties: Phenolic compounds, characterized by their aromatic rings, are well-known for their anti-inflammatory and antioxidant activities.[7][8][9] Ethyl 3-(1-oxo-2-phenylethyl)benzoate could be investigated for its potential to modulate inflammatory pathways or scavenge reactive oxygen species.
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Anticancer Research: The diaryl ketone scaffold is present in a number of compounds with cytotoxic effects against cancer cells. Further derivatization of the aromatic rings could lead to the development of selective anticancer agents.
Materials Science
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Photoinitiators: Benzophenone and its derivatives are widely used as photoinitiators in UV-curing applications for inks, coatings, and adhesives. The diaryl ketone structure of the target compound makes it a candidate for investigation in this area.
Agrochemicals
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Insecticides and Herbicides: The diaryl ketone structure is also found in some agrochemicals. The unique substitution pattern of Ethyl 3-(1-oxo-2-phenylethyl)benzoate could impart novel biological activity relevant to crop protection.
Analytical Characterization
A comprehensive analytical characterization would be essential to confirm the identity and purity of synthesized Ethyl 3-(1-oxo-2-phenylethyl)benzoate. The following techniques are recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure, confirming the connectivity of the atoms.
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Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy would identify the key functional groups, particularly the characteristic C=O stretches of the ketone and the ester.
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High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the synthesized compound.
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Melting Point Analysis: A sharp melting point would be indicative of a pure compound.
Safety and Handling
While no specific safety data is available for Ethyl 3-(1-oxo-2-phenylethyl)benzoate, it should be handled with the standard precautions for laboratory chemicals. Based on related compounds like ethyl benzoate, it may be a combustible liquid and could cause skin and eye irritation.[10][11] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Ethyl 3-(1-oxo-2-phenylethyl)benzoate represents a molecule with significant untapped potential. Its diaryl ketone core is a well-established pharmacophore and a versatile functional group in materials science. The proposed synthesis via Friedel-Crafts acylation offers a direct and scalable route to this compound, paving the way for its further investigation. Future research should focus on validating the proposed synthesis, exploring its reactivity, and screening for biological activities, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer research. This technical guide provides a solid foundation for researchers to embark on the exploration of this promising chemical entity.
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(Note: An illustrative 2D structure. Official database structures should be consulted for definitive representation.)
